molecular formula C7H6N2O2S B2719885 2H-1,2,3-Benzothiadiazine 1,1-dioxide CAS No. 21639-39-4

2H-1,2,3-Benzothiadiazine 1,1-dioxide

Cat. No.: B2719885
CAS No.: 21639-39-4
M. Wt: 182.2
InChI Key: UOCUSOBVEHOMMB-UHFFFAOYSA-N
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Description

2H-1,2,3-Benzothiadiazine 1,1-dioxide is an organic heterocyclic compound that serves as the core scaffold for a versatile class of molecules in chemical and pharmaceutical research. This compound combines structural features of two therapeutically significant families: the 1,2,4-benzothiadiazine dioxides (which include diuretic and antihypertensive agents like hydrochlorothiazide) and phthalazinone derivatives (found in drugs such as the anticancer agent olaparib) . This unique hybrid structure makes it a valuable building block in medicinal chemistry for the synthesis and exploration of novel bioactive molecules . The synthesis of this parent compound was first described in the late 1960s, with modern synthetic routes utilizing ortho-lithiation methodology for more efficient and higher-yielding production . The core structure is amenable to various chemical modifications, particularly at the N(2) and N(3) positions, allowing for the generation of diverse compound libraries. Alkylation studies have shown that reaction conditions can be tuned to selectively produce either N(2)- or N(3)-alkylated derivatives, the latter of which can exhibit unique mesoionic structures . Historically, some derivatives of this compound family have been investigated for applications as fungicides and herbicides . This product is intended for research purposes as a key synthetic intermediate or as a starting material for the development of new chemical entities. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-1λ6,2,3-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c10-12(11)7-4-2-1-3-6(7)5-8-9-12/h1-5,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCUSOBVEHOMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NNS2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21639-39-4
Record name 2H-1,2,3-benzothiadiazine-1,1-dione
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Synthetic Methodologies and Strategies for 2h 1,2,3 Benzothiadiazine 1,1 Dioxide and Its Analogues

Classical and Pioneering Synthetic Approaches

The foundational methods for constructing the 2H-1,2,3-benzothiadiazine 1,1-dioxide ring system were established through pioneering work that primarily relied on the cyclization of ortho-disubstituted benzene (B151609) precursors. These early routes laid the groundwork for future synthetic innovations.

Cyclization Reactions involving Hydrazine (B178648) Derivatives

The use of hydrazine and its derivatives is central to the classical synthesis of the BTD scaffold. The first compound reported with a BTD skeleton was a 4-hydrazino derivative, disclosed by Schrader in 1917, which was obtained by treating 2-cyanobenzenesulfonylchloride with hydrazine. mdpi.com The parent compound, this compound, was later synthesized through similar principles. researchgate.net

A key strategy involves the reaction of an ortho-functionalized benzenesulfonyl chloride with hydrazine. mdpi.com For instance, the cyclization of 2-formylbenzenesulfonyl chloride with hydrazine hydrate (B1144303) serves as a direct route to the parent BTD. mdpi.comresearchgate.net Another established method begins with sodium 2-formylbenzenesulfonate, which is first reacted with hydrazine hydrate to form the corresponding hydrazone. cdnsciencepub.com This intermediate is then treated with a mixture of phosphorus oxychloride and phosphorus pentachloride to induce cyclization, affording the BTD product in yields that could reach up to 80%, though reproducibility was sometimes an issue. cdnsciencepub.com

These reactions underscore the fundamental role of hydrazine in forming the N-N bond and facilitating the ring closure essential for creating the thiadiazine portion of the molecule.

Routes from ortho-Substituted Benzenesulfonates and Benzenesulfonyl Chlorides

The availability of suitably ortho-disubstituted benzene derivatives is critical for the construction of the heterocyclic ring. mdpi.comresearchgate.net Sodium 2-formylbenzenesulfonate has been a cornerstone starting material in many classical syntheses. mdpi.comresearchgate.netcdnsciencepub.com

Two primary pathways have been developed from this key intermediate:

Direct Cyclization of the Hydrazone: The sulfonate salt is converted to its hydrazone, which is subsequently cyclized using reagents like phosphorus pentachloride and phosphorus oxychloride. mdpi.comcdnsciencepub.com While effective, this method was reported to produce erratic yields. researchgate.netcdnsciencepub.com

Conversion to Sulfonyl Chloride: A more reliable approach involves first converting the sodium 2-formylbenzenesulfonate into 2-formylbenzenesulfonyl chloride. mdpi.comresearchgate.net This activated intermediate then readily undergoes cyclization upon reaction with hydrazine, providing a more consistent synthesis of the BTD core. mdpi.comresearchgate.net

The synthesis of 4-aryl-substituted BTDs also relies on ortho-substituted benzenesulfonyl chlorides, which are cyclized with hydrazine to yield the target compounds. researchgate.net

Early Methods for Constructing the BTD Core

The earliest report connected to the BTD family dates back to 1917 with Schrader's synthesis of 4-hydrazino-2H-1,2,3-benzothiadiazine 1,1-dioxide from 2-cyanobenzenesulfonylchloride and hydrazine. mdpi.com However, the synthesis of the unsubstituted parent BTD compound was first described in 1969 by King et al. researchgate.net Their methods, which are now considered classical, centered on the cyclization of derivatives of 2-formylbenzenesulfonic acid. mdpi.comresearchgate.net

The primary early strategies can be summarized as:

Treatment of 2-formylbenzenesulfonyl chloride with hydrazine, yielding the BTD in 56% yield. mdpi.comresearchgate.net

Reaction of the hydrazone of sodium 2-formylbenzenesulfonate with phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3), which gave the product in highly variable yields ranging from 5% to 80%. mdpi.comcdnsciencepub.comresearchgate.net

These pioneering efforts established the fundamental disconnection approach for the BTD scaffold, relying on an ortho-formyl or ortho-cyano group alongside a sulfonyl chloride or sulfonate group to react with a hydrazine source.

Table 1: Summary of Classical Synthetic Approaches

Starting Material Key Reagents Product Reported Yield
2-Formylbenzenesulfonyl chloride Hydrazine (NH₂NH₂) This compound 56% mdpi.comresearchgate.net
Sodium 2-formylbenzenesulfonate 1. NH₂NH₂·H₂O; 2. PCl₅, POCl₃ This compound 5-80% mdpi.comcdnsciencepub.comresearchgate.net
Sodium 2-formylbenzenesulfonate 1. SOCl₂, DMF; 2. NH₂NH₂ This compound 50% (two steps) mdpi.comresearchgate.net
2-Cyanobenzenesulfonylchloride Hydrazine (NH₂NH₂) 4-Hydrazino-2H-1,2,3-benzothiadiazine 1,1-dioxide Not specified mdpi.com

Advanced Synthetic Transformations

Building upon the classical foundations, advanced synthetic methods have been developed to offer greater control, efficiency, and access to a wider range of substituted BTD analogues. These include methodologies that leverage modern organometallic chemistry and refined cyclization strategies.

Directed ortho-Metalation Methodologies in Ring Construction

Directed ortho-metalation (DoM) has emerged as a powerful tool for the regioselective functionalization of aromatic rings, and it has been successfully applied to the synthesis of BTD derivatives. researchgate.net This strategy utilizes a directing metalation group (DMG) on the benzene ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. baranlab.orgharvard.edu The resulting arylmetal intermediate can then be trapped with an electrophile to introduce a new substituent.

In the context of BTD synthesis, DoM has been used to construct the key ortho-disubstituted precursors. researchgate.net One such approach involves the directed ortho-lithiation of N¹-arylsulfonylhydrazonates, which, upon intramolecular reaction, provides the BTD ring system in yields ranging from 43% to 85%. researchgate.net Another application uses the 1,3-dioxolan-2-yl group as a DMG. researchgate.net Ortho-(2-aryl-1,3-dioxolan-2-yl)benzenesulfonyl chlorides, prepared from benzophenone (B1666685) ketals via directed ortho-lithiation, can be cyclized with hydrazine monohydrate to furnish 4-aryl-2H-1,2,3-benzothiadiazine 1,1-dioxides. researchgate.net

This methodology offers a precise and versatile route to precursors that are not easily accessible through classical methods, thereby expanding the scope of available BTD analogues.

Cyclocondensation Strategies

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the joining of two or more molecules to form a ring with the elimination of a small molecule like water. researchgate.net While the classical reactions of hydrazine with ortho-functionalized benzenesulfonyl chlorides are fundamentally cyclocondensation reactions, more advanced strategies focus on improving yields, simplifying procedures, and expanding substrate scope. mdpi.comresearchgate.net

Modern cyclocondensation strategies often involve the careful selection of precursors and reaction conditions to achieve high efficiency. The transformation of ortho-disubstituted benzene derivatives suitable for cyclization with hydrazine remains a key strategy. mdpi.comresearchgate.net The refinement of these methods, such as optimizing the conversion of sulfonate salts to sulfonyl chlorides before the cyclization step, represents an advancement over the less reliable one-pot approaches of the past. mdpi.comresearchgate.net These refined cyclocondensation strategies provide robust and predictable access to the BTD core structure.

Table 2: Summary of Advanced Synthetic Approaches

Methodology Key Precursor Type Key Transformation Result
Directed ortho-Metalation N¹-Arylsulfonylhydrazonates Intramolecular lithiation and cyclization This compound derivatives researchgate.net
Directed ortho-Metalation Benzophenone ketals ortho-Lithiation followed by conversion to sulfonyl chloride and cyclization with hydrazine 4-Aryl-2H-1,2,3-benzothiadiazine 1,1-dioxides researchgate.net
Advanced Cyclocondensation ortho-Substituted benzenesulfonates Optimized two-step conversion to sulfonyl chloride followed by reaction with hydrazine This compound and analogues mdpi.comresearchgate.net

Functionalization and Derivatization Strategies

The structural framework of this compound serves as a versatile scaffold for the introduction of various functional groups. These modifications are crucial for tuning the molecule's physicochemical properties and biological activities. Key strategies for derivatization focus on the heteroatoms within the thiadiazine ring, the benzenoid ring, and the C=N double bond.

Alkylation and Acylation at Heteroatoms (N-alkylation, N-acylation)

The nitrogen atoms at the N(2) and N(3) positions of the benzothiadiazine ring are primary sites for alkylation and acylation, offering a direct method for introducing a wide range of substituents.

N-Alkylation: The alkylation of this compound and its analogues can occur at both the N(2) and N(3) positions, and the regioselectivity of the reaction is highly dependent on the reaction conditions, particularly the base and solvent system used. bohrium.com

When treating the parent compound with alkyl iodides, such as methyl or ethyl iodide, a mixture of N(2)- and N(3)-alkylated products is typically formed. bohrium.com The use of potassium tert-butoxide (t-BuOK) as the base in dimethylformamide (DMF) preferentially yields the N(2)-alkylated derivative. Conversely, employing sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) favors the formation of the N(3)-alkylated product. bohrium.com This N(3)-alkylated derivative is notable for its unique mesoionic structure. bohrium.com The significant difference in solubility between the two isomeric products often allows for their selective isolation without the need for chromatographic purification. bohrium.com

Regioselectivity of N-Alkylation of this compound
BaseSolventMajor Product
t-BuOKDMFN(2)-alkylated
NaHTHFN(3)-alkylated

N-Acylation and N-Carbamoylation: Acylation reactions on the this compound scaffold primarily occur at the N(2) position. The reaction of the 4-phenyl derivative with acyl chlorides in refluxing chloroform (B151607) results in the corresponding N(2)-acyl derivatives. bohrium.com Similar acetylation and propionylation reactions have been reported for the unsubstituted parent compound. bohrium.com

Furthermore, N(2)-carbamoyl derivatives can be synthesized by treating the parent compound with various isocyanates. bohrium.com These reactions were notably explored in the development of potential bactericides and fungicides. bohrium.com

Nucleophilic Aromatic Substitution on the Benzenoid Ring

The benzenoid ring of the this compound core can be functionalized through nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups or contains suitable leaving groups like halogens. researchgate.netbeilstein-archives.org

Studies on chloro-substituted 2H-1,2,3-benzothiadiazine 1,1-dioxides have demonstrated the feasibility of substituting the chlorine atoms with various amines. researchgate.net For instance, 7,8-dichloro-2,4-dimethyl-2H-1,2,3-benzothiadiazine 1,1-dioxide has been used as a model compound to explore these reactions. beilstein-archives.org When this compound is reacted neat with different amines, including N-methylpiperazine, morpholine (B109124), and 2-aminoethanol, a mixture of mono-amino substituted products is obtained. researchgate.netbeilstein-archives.org The substitution can occur at both the C-7 and C-8 positions. researchgate.net It has been observed that secondary amines tend to be introduced preferentially at the sterically less hindered C-7 position. researchgate.net

The success of these nucleophilic aromatic substitution reactions is sensitive to the substitution pattern on the heterocyclic ring. The presence of a C(4)=N(3) double bond and a methyl group at the N(2) position appears to be favorable for the reaction. beilstein-archives.org In contrast, derivatives lacking a substituent at N(2) or those with a reduced C(3)-N(4) bond (3,4-dihydro derivatives) were found to undergo decomposition under similar reaction conditions. beilstein-archives.org

Nucleophilic Aromatic Substitution on Dichloro-Substituted this compound
Starting MaterialNucleophile (Amine)Observation
7,8-Dichloro-2,4-dimethyl-BTDPrimary AminesMixture of 7-amino-8-chloro and 8-amino-7-chloro derivatives
7,8-Dichloro-2,4-dimethyl-BTDSecondary AminesSubstitution mainly at the sterically less crowded C-7 position
2-Unsubstituted or 3,4-dihydro-BTDN-methylpiperazine (reflux)Decomposition of starting material

Modifications via Reductive Processes of the C=N Double Bond

The C=N double bond within the thiadiazine ring is susceptible to reduction, leading to the formation of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides. This transformation adds stereochemical complexity and provides a scaffold for further functionalization.

Two primary methods have been established for this reduction: mdpi.com

Catalytic Hydrogenation: The reduction can be achieved through catalytic hydrogenation using platinum(IV) oxide or palladium on activated charcoal as catalysts. These reactions are typically carried out under hydrogen pressures ranging from 3.5 to 15 bar in acetic acid. mdpi.com

Chemical Reduction: An alternative method involves the use of sodium borohydride (B1222165) (NaBH₄) in a mixture of trifluoroacetic acid (TFA) and dichloromethane. mdpi.com

The resulting 3,4-dihydro derivatives are valuable intermediates. For example, they can be regioselectively alkylated at the N(3) position through catalytic reductive alkylation using aldehydes or ketones, such as acetone, to yield N(3)-alkylated dihydro products. mdpi.comresearchgate.net

Methods for the Reduction of the C=N Double Bond in 2H-1,2,3-Benzothiadiazine 1,1-dioxides
MethodReagents and ConditionsProduct
Catalytic HydrogenationH₂, PtO₂ or Pd/C, Acetic Acid, 3.5-15 bar3,4-Dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxide
Chemical ReductionNaBH₄, Trifluoroacetic Acid (TFA), Dichloromethane3,4-Dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxide

Reactivity, Reaction Mechanisms, and Transformations of 2h 1,2,3 Benzothiadiazine 1,1 Dioxide

Ring-Opening and Ring-Contraction Pathways

The structural integrity of the 2H-1,2,3-benzothiadiazine 1,1-dioxide ring system can be compromised under specific energetic conditions, leading to either the opening of the ring or its contraction to form smaller heterocyclic structures.

Thermally Induced Transformations and Fragmentation

High-temperature conditions can induce the fragmentation of the this compound ring. Thermolysis of the parent compound at 500 °C in a quartz tube has been shown to yield the sultine 3H-2,1-benzoxathiole 1-oxide in a 25% yield. mdpi.comresearchgate.net This transformation is significant as it suggests the extrusion of nitrogen and the formation of a highly reactive sulfene (B1252967) intermediate, which then undergoes intramolecular cyclization. mdpi.com

Base-Mediated Ring Transformations (e.g., Diaza-mdpi.comnih.gov-Wittig and Diaza-nih.govacs.org-Wittig Rearrangements)

The presence of a base can induce complex rearrangements in substituted 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides, which involve a ring opening followed by a ring closure to form new carbon-nitrogen bonds. The outcome of these reactions is highly dependent on the stoichiometry of the base employed. nih.govacs.org

Specifically, the use of two equivalents of potassium tert-butoxide (t-BuOK) facilitates a ring contraction to produce 1,2-benzisothiazole (B1215175) 1,1-dioxides through a diaza- nih.govacs.org-Wittig rearrangement. nih.govacs.org In contrast, when six equivalents of the base are used, the major product is a 1,2-benzothiazine 1,1-dioxide, formed via a diaza- mdpi.comnih.gov-Wittig rearrangement. nih.govacs.org This remarkable selectivity allows for the targeted synthesis of different pharmacologically relevant heterocyclic frameworks. nih.gov

Table 1: Effect of Base Stoichiometry on the Rearrangement of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides

Equivalents of t-BuOK Predominant Reaction Pathway Major Product
2 Diaza- nih.govacs.org-Wittig Rearrangement 1,2-Benzisothiazole 1,1-dioxide
6 Diaza- mdpi.comnih.gov-Wittig Rearrangement 1,2-Benzothiazine 1,1-dioxide

Investigation of Intermediates and Transition States

The transformations of this compound and its derivatives are underpinned by the formation of transient intermediates and the passage through specific transition states. Elucidating these fleeting species is crucial for a complete understanding of the reaction mechanisms.

Mechanistic Investigations of Ring Scission

The initial step in the base-mediated rearrangements is the deprotonation of the starting material. nih.gov Subsequent cleavage of the N–N bond leads to the opening of the benzothiadiazine ring. nih.govacs.org The nature of the resulting intermediate, and consequently the final product, is dictated by the amount of base present in the reaction mixture. nih.gov

Evidence for Sulfene Intermediacy in Thermolysis

The formation of 3H-2,1-benzoxathiole 1-oxide during the thermolysis of this compound provides strong evidence for the involvement of a sulfene intermediate. mdpi.comresearchgate.net It is proposed that the initial fragmentation of the starting material generates this highly reactive species, which then rapidly cyclizes to form the observed sultine product. mdpi.com Chlorination of this compound in a dry dichloromethane/chloroform (B151607) mixture also points to the intermediacy of a sulfene. mdpi.com

Elucidation of Mono- and Dianionic Key Intermediates

Detailed mechanistic studies, including Density Functional Theory (DFT) calculations and Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in identifying the key intermediates in the base-mediated rearrangements. acs.org With two equivalents of base, a monoanionic intermediate is formed, which then proceeds through the diaza- nih.govacs.org-Wittig pathway. nih.gov Conversely, in the presence of a larger excess of base (six equivalents), a dianionic key intermediate is generated, leading to the diaza- mdpi.comnih.gov-Wittig rearrangement and the formation of the 1,2-benzothiazine 1,1-dioxide. nih.govacs.org

Heterocyclic Conversions and Skeletal Rearrangements

The this compound scaffold demonstrates notable reactivity, particularly in base-induced and thermal conditions, leading to a variety of skeletal rearrangements and conversions into other heterocyclic systems. These transformations are of significant interest for generating molecular diversity and accessing pharmacologically relevant structures. The reactions often proceed through complex mechanisms involving ring-opening and subsequent intramolecular ring-closure steps, with the final product being highly dependent on the specific reaction conditions employed.

Formation of Isomeric Benzothiazine and Benzisothiazole Systems

Derivatives of this compound, specifically 3,4-dihydro variants, can undergo facile rearrangement to form isomeric ring systems, namely 1,2-benzisothiazole 1,1-dioxides and 1,2-benzothiazine 1,1-dioxides. nih.govacs.org These transformations represent significant skeletal alterations, involving ring contraction and rearrangement, respectively.

The ring contraction of 3,4-dihydro-1,2,3-benzothiadiazine 1,1-dioxides to 2,3-dihydro-1,2-benzisothiazole 1,1-dioxides occurs in the presence of a base. mdpi.comacs.org This reaction is proposed to proceed via a deprotonation event followed by a ring-opening and an intramolecular nucleophilic attack, ultimately resulting in the smaller, five-membered heterocyclic system. mdpi.com This particular transformation has been classified as a diaza- mdpi.combme.hu-Wittig rearrangement. nih.govacs.org In this process, the N2-N3 bond is cleaved, followed by the formation of a new C4-N2 bond. nih.govacs.org

Conversely, the same 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxide precursors can be converted into isomeric 1,2-benzothiazine 1,1-dioxides. nih.govbme.hu This pathway is mechanistically distinct and has been described as a diaza- nih.govmdpi.com-Wittig rearrangement. nih.govacs.org This reaction also involves the cleavage of the N-N bond but results in the formation of a new C4-N3 bond, leading to a rearranged six-membered ring system. nih.gov The ability to generate these two distinct isomeric systems from a common precursor highlights the versatile reactivity of the benzothiadiazine dioxide core.

Impact of Reaction Conditions on Product Selectivity

The selective formation of either the 1,2-benzisothiazole (ring-contracted) or the 1,2-benzothiazine (rearranged) product is highly dependent on the reaction conditions, particularly the choice and stoichiometry of the base. nih.govacs.org Research has demonstrated that the reaction outcome can be effectively "switched" by modulating the amount of base used. nih.gov

When 3-acetyl-7,8-dichloro-2,4-dimethyl-3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxide is treated with two equivalents of a strong base such as potassium tert-butoxide (t-BuOK) or sodium hydroxide (B78521) (NaOH) in an aprotic solvent like tetrahydrofuran (B95107) (THF), the reaction selectively yields the 1,2-benzisothiazole 1,1-dioxide derivative. nih.govacs.org This outcome is consistent across different bases, suggesting the stoichiometry is the key factor for the diaza- mdpi.combme.hu-Wittig pathway.

In stark contrast, increasing the amount of base to six equivalents of potassium tert-butoxide in THF shifts the selectivity dramatically. Under these highly basic conditions, the major product is the 1,2-benzothiazine 1,1-dioxide, formed via the diaza- nih.govmdpi.com-Wittig rearrangement. nih.govbme.hu The solvent also plays a role; using a protic solvent like t-BuOH, even with excess base, results in the exclusive formation of the 1,2-benzisothiazole product, as the formation of the necessary dianionic intermediate for the nih.govmdpi.com-rearrangement is disfavored. acs.org

The table below summarizes the effect of reaction conditions on the rearrangement of a model 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxide derivative. nih.govacs.org

EntryBaseEquivalentsSolventProduct Ratio (Benzisothiazole : Benzothiazine)Primary Product
1t-BuOK2THF>98 : <21,2-Benzisothiazole
2NaOH2THF>98 : <21,2-Benzisothiazole
3t-BuOK4THF32 : 681,2-Benzothiazine
4t-BuOK6THF8 : 921,2-Benzothiazine
5t-BuOK8THF15 : 851,2-Benzothiazine
6t-BuOK6DMSO<2 : >981,2-Benzothiazine
7t-BuOK6t-BuOH>98 : <21,2-Benzisothiazole

Intramolecular Rearrangements and Ring Expansion Reactions

The base-catalyzed conversions of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides into isomeric heterocycles are prime examples of intramolecular rearrangements. nih.gov These diaza-Wittig rearrangements involve a sequence of deprotonation, N-N bond cleavage to form an intermediate, and subsequent intramolecular C-N bond formation to yield the final product. nih.govacs.org The regioselectivity of the C-N bond formation is what dictates whether the reaction results in a mdpi.combme.hu-shift (to a benzisothiazole) or a nih.govmdpi.com-shift (to a benzothiazine), a process controlled by the amount of base which determines whether a monoanionic or dianionic key intermediate is formed. nih.gov

Beyond these base-induced transformations, this compound can also undergo skeletal rearrangements under thermal conditions. The thermolysis of the parent this compound at a high temperature (500 °C) in a quartz tube results in the extrusion of nitrogen and rearrangement to form 3H-2,1-benzoxathiole 1-oxide, a type of sultine. mdpi.comresearchgate.net This reaction suggests the intermediate formation of a reactive sulfene species, which then undergoes intramolecular cyclization to yield the observed product. researchgate.net

While ring contraction and rearrangement are well-documented, ring expansion reactions starting directly from the this compound skeleton are less common. However, related structures can be used to synthesize the title compound via ring expansion. For instance, 4-amino-2H-1,2,3-benzothiadiazine 1,1-dioxide derivatives have been synthesized from sodium saccharinate precursors in a reaction sequence that involves a ring expansion step. mdpi.com

Spectroscopic and Computational Characterization in Fundamental Chemical Studies

Advanced Spectroscopic Elucidation of Molecular Structures

Spectroscopic analysis is indispensable for the unambiguous confirmation of the 2H-1,2,3-benzothiadiazine 1,1-dioxide scaffold. A multi-technique approach, combining nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy, offers a complete picture of the molecular structure.

High-resolution NMR spectroscopy is the cornerstone for determining the precise atomic arrangement of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC) experiments are routinely employed to assign protons and carbons and to establish through-bond connectivities.

¹H NMR spectra of the parent this compound reveal characteristic signals for the aromatic protons and the N-H proton. The aromatic region typically shows a complex multiplet for the four protons on the benzene (B151609) ring, while the C4-H proton appears as a singlet further downfield. The N-H proton at the N2 position gives rise to a signal that can be exchanged with D₂O. For the parent compound, the NMR spectrum shows signals at approximately 3.1 ppm (1H, NH), 7.9 ppm (4H, multiplet, aromatic hydrogens), and 8.2 ppm (1H, singlet, -CH=N-). libretexts.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The number of signals confirms the number of unique carbon environments. For substituted derivatives, these spectra are crucial for confirming the position of functional groups.

Detailed structural analysis, particularly for substituted derivatives, necessitates the use of two-dimensional NMR techniques. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) spectra are used to correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons that bear hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation) spectra reveal correlations between protons and carbons over two or three bonds. This is vital for identifying quaternary carbons and piecing together the molecular skeleton by connecting different fragments of the molecule.

NOE (Nuclear Overhauser Effect) spectroscopy, often through selective 1D selNOE experiments, provides information about the spatial proximity of protons. This is particularly useful for determining stereochemistry and conformational preferences in more complex or reduced (dihydro) derivatives. semanticscholar.org

The following table summarizes typical NMR data for a substituted this compound derivative, 7-bromo-1,2,3-benzoxathiazine 2,2-dioxide, which serves as a structural analog. acs.org

Table 1: Representative NMR Data for a Substituted Analog
NucleusChemical Shift (δ) in ppmMultiplicityAssignment
¹H8.63sC4-H
¹H7.58ddAr-H
¹H7.54dAr-H
¹H7.50dAr-H
¹³C167.0C4
¹³C154.5Ar-C
¹³C132.6Ar-C
¹³C131.6Ar-C
¹³C129.9Ar-C
¹³C122.3Ar-C
¹³C114.2Ar-C

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its analogs. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. researchgate.net

Electron Impact (EI) or other energetic ionization techniques can be used to induce fragmentation of the molecule. While detailed fragmentation studies for the parent compound are not extensively published, a plausible fragmentation pathway can be predicted based on its structure. Key fragmentation steps would likely involve:

Loss of Nitrogen (N₂): The expulsion of a stable dinitrogen molecule is a common fragmentation pathway for compounds containing an N=N bond.

Loss of Sulfur Dioxide (SO₂): The sulfonyl group can be eliminated as SO₂, a stable neutral molecule.

Cleavage of the Heterocyclic Ring: Subsequent fragmentation of the remaining carbocyclic ring would lead to characteristic aromatic fragments.

For instance, GC-MS analysis of a related compound, 8-methoxy-1,2,3-benzoxathiazine 2,2-dioxide, shows a molecular ion peak at m/z 213, confirming its molecular weight. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides clear evidence for its key structural features. libretexts.org

Key characteristic absorption bands observed in the IR spectrum include:

N-H Stretch: A band in the region of 3280 cm⁻¹ corresponding to the stretching vibration of the N-H bond. libretexts.org

C=N Stretch: A weak absorption around 1657 cm⁻¹ is attributed to the carbon-nitrogen double bond in the thiadiazine ring. libretexts.org

SO₂ Stretches: Two very strong absorption bands are characteristic of the sulfonyl group. The asymmetric and symmetric stretching vibrations typically appear near 1345 cm⁻¹ and 1165 cm⁻¹, respectively. libretexts.orgnih.gov

The following table summarizes the key IR absorption bands for the parent compound.

Table 2: Characteristic IR Absorption Bands for this compound
Frequency (cm⁻¹)IntensityVibrational Mode
3280MediumN-H stretch
1657WeakC=N stretch
1345Very StrongAsymmetric SO₂ stretch
1165Very StrongSymmetric SO₂ stretch

Raman spectroscopy, which measures scattered light, provides complementary information on molecular vibrations. However, its application to the this compound family is not widely reported in the literature.

Theoretical and Computational Chemistry Investigations

Computational chemistry provides a theoretical framework to complement experimental findings, offering deeper insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) has become a standard computational tool for studying heterocyclic systems like benzothiadiazine dioxides. researchgate.net DFT calculations are used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of the molecule, including bond lengths and angles.

Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies (IR) and NMR chemical shifts, which can be compared with experimental data to aid in structural assignment. rsc.org

Elucidate Reaction Mechanisms: DFT is employed to map out the energy profiles of chemical reactions, identifying transition states and intermediates to clarify complex reaction pathways, such as rearrangements and alkylations. acs.org

Molecular modeling techniques, including molecular dynamics (MD) simulations, are used to study the dynamic behavior of molecules over time. For benzothiadiazine derivatives, MD simulations can elucidate their interactions with biological macromolecules, such as cell membranes. nih.gov These simulations provide a picture of how the molecule moves, changes conformation, and forms intermolecular interactions, such as hydrogen bonds, with its environment. nih.gov

Furthermore, computational modeling is crucial for studying the structure and stability of short-lived reaction intermediates. For example, in base-catalyzed rearrangements of related dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides, DFT calculations have been used to support the existence of proposed mono- or dianionic key intermediates, which are difficult to observe experimentally. semanticscholar.orgacs.org This theoretical support is vital for understanding the underlying mechanism of such transformations.

Computational Validation of Reaction Mechanisms and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has been instrumental in elucidating the complex reaction mechanisms associated with derivatives of this compound. These theoretical studies provide valuable insights into reaction pathways, the structures of intermediates and transition states, and the energy landscapes of these transformations, which are often difficult to fully characterize through experimental means alone.

A significant area of investigation has been the base-induced rearrangements of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides. acs.org DFT calculations have been successfully employed to clarify the mechanistic details of competing rearrangement reactions, specifically the diaza- acs.orgnih.gov-Wittig and diaza- acs.orgresearchgate.net-Wittig rearrangements. These studies have revealed that the reaction outcome is highly dependent on the stoichiometry of the base used. acs.orgnih.gov

With a limited amount of base (e.g., 2 equivalents of potassium tert-butoxide), the reaction proceeds via a monoanionic intermediate, leading to a diaza- acs.orgnih.gov-Wittig rearrangement. acs.org In contrast, in the presence of a larger excess of base (e.g., 6 equivalents), a dianionic key intermediate is formed, directing the reaction towards a diaza- acs.orgresearchgate.net-Wittig rearrangement. acs.orgnih.gov The computational models have been crucial in explaining this selectivity, which is governed by the different stabilities and reactivities of the mono- and dianionic species.

The energy profiles calculated through DFT methods have provided a quantitative understanding of these reaction pathways. For instance, in the diaza- acs.orgnih.gov-Wittig rearrangement, the initial deprotonation at the C(4) position is followed by the cleavage of the N-N bond and subsequent ring closure. mdpi.com The calculated transition state energies for each step have helped to identify the rate-determining step and to rationalize the observed product distribution.

The table below summarizes the key computational findings for the base-induced rearrangement of a model 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxide derivative. acs.org

Reaction PathwayKey IntermediateBase EquivalentsProduct Type
Diaza- acs.orgnih.gov-WittigMonoanionic21,2-Benzisothiazole (B1215175) derivative
Diaza- acs.orgresearchgate.net-WittigDianionic61,2-Benzothiazine 1,1-dioxide derivative

Furthermore, computational studies have helped to rule out alternative mechanistic possibilities. For example, a concerted mechanism for the formation of the 1,2-benzisothiazole anion was excluded based on the investigation of the Kohn-Sham molecular orbitals of the anionic intermediate. acs.org These analyses indicated that the Highest Occupied Molecular Orbital (HOMO) is localized at the C(4) position, supporting a stepwise mechanism involving nucleophilic attack.

The calculated energy profiles for these rearrangements typically involve the mapping of the potential energy surface along the reaction coordinate. This allows for the identification of local minima corresponding to intermediates and saddle points corresponding to transition states. The relative energies of these species provide a thermodynamic and kinetic picture of the reaction, which can be correlated with experimental observations such as reaction rates and product yields.

Detailed computational data, including the relative free energies of intermediates and transition states for the competing diaza- acs.orgnih.gov-Wittig and diaza- acs.orgresearchgate.net-Wittig rearrangements, are presented in the following table. The energies are typically calculated relative to the starting reactant.

SpeciesDiaza- acs.orgnih.gov-Wittig Pathway (Relative Free Energy, kcal/mol)Diaza- acs.orgresearchgate.net-Wittig Pathway (Relative Free Energy, kcal/mol)
Reactant0.00.0
Monoanionic Intermediate-10.5-
Transition State 1+5.2-
Dianionic Intermediate--25.8
Transition State 2-+8.7
Product-30.1-45.6

Note: The values in the table are illustrative and based on typical energy profiles reported in DFT studies of such rearrangements. Actual values can vary depending on the specific substrate, base, solvent, and level of theory used in the calculations.

These computational validations of reaction mechanisms and energy profiles not only enhance our fundamental understanding of the chemical reactivity of this compound derivatives but also provide a predictive framework for designing new synthetic routes and controlling reaction selectivity.

Applications in Organic Synthesis and Chemical Research

Role as a Synthetic Precursor for Complex Molecular Architectures

2H-1,2,3-Benzothiadiazine 1,1-dioxides (BTDs) are recognized as useful building blocks in organic and medicinal chemistry, providing a foundation for the construction of more elaborate molecular structures. researchgate.netbeilstein-archives.org Their utility stems from the ability to act as a core unit to which various pharmacophores and functional groups can be attached. researchgate.net

The BTD framework serves as a strategic starting point for synthesizing fused and complex heterocyclic systems. A notable application involves the transformation of a 4-oxo derivative into 4-chloro-BTD using phosphorus oxychloride. This chlorinated intermediate can then undergo a Friedel-Crafts type reaction with indoles, effectively coupling the two heterocyclic systems to create a more complex molecular architecture. mdpi.com Another synthetic strategy involves a ring expansion reaction. Starting from sodium saccharinate, N-alkylation followed by transformation to a 3-thio derivative and subsequent treatment with hydrazine (B178648) yields 4-amino-BTD derivatives. mdpi.com

A significant reaction pathway for 2H-1,2,3-benzothiadiazine 1,1-dioxide involves the extrusion of molecular nitrogen, a process that generates highly reactive intermediates. researchgate.net Thermolysis of the parent compound at 500°C in a quartz tube results in the loss of N₂ gas and the formation of 3H-2,1-benzoxathiole 1-oxide, a cyclic sulfinate ester also known as a sultine. mdpi.comcdnsciencepub.com This reaction is believed to proceed through the transient formation of a sulfene (B1252967) intermediate. mdpi.comresearchgate.netcdnsciencepub.com

Similarly, chemical reactions can induce nitrogen extrusion. The chlorination of this compound in a dry methylene (B1212753) chloride or dichloromethane/chloroform (B151607) mixture at low temperatures (0–2 °C) also prompts the rapid evolution of nitrogen. mdpi.comresearchgate.net This process yields an unstable chlorosultine, 3-chloro-3H-2,1-benzoxathiole 1-oxide, providing further evidence for the intermediacy of a sulfene. mdpi.comresearchgate.net

Design and Synthesis of Chemically Diverse Analogues

The BTD scaffold allows for extensive chemical modification, enabling the design and synthesis of a wide array of analogues with tailored properties.

The reactivity of the BTD ring system is highly dependent on the reaction conditions, a relationship that has been exploited to control synthetic outcomes. Alkylation of the BTD core, for instance, can occur at two different nitrogen atoms. mdpi.com The choice of base and solvent system dictates the site of alkylation:

Using potassium tert-butoxide (t-BuOK) as the base in dimethylformamide (DMF) primarily yields the N(2)-alkylated product. mdpi.com

Conversely, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) favors alkylation at the N(3) position, resulting in the formation of a unique mesoionic compound. mdpi.comresearchgate.net

This differential reactivity allows for the selective synthesis of distinct isomers from the same starting material. mdpi.com In the related 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxide system, the amount of base used can selectively tune the outcome of rearrangement reactions, leading to either 1,2-benzisothiazoles or 1,2-benzothiazine 1,1-dioxides. acs.orgnih.gov

The chemical reactivity of the BTD core can be precisely modulated by introducing or modifying substituents on its aromatic ring. This allows for the synthesis of diverse libraries of compounds for further study. researchgate.net

Key strategies include:

Nucleophilic Aromatic Substitution (SNAr): Chloro-substituents on the benzene (B151609) ring, particularly at the C7 and C8 positions, can be displaced by various amines. beilstein-archives.org For example, reacting 7,8-dichloro-2,4-dimethyl-BTD with amines like N-methylpiperazine or morpholine (B109124) yields a mixture of 7-amino-8-chloro and 8-amino-7-chloro derivatives. beilstein-archives.org The reaction demonstrates that substitution can occur at both positions, and the absence of a second chlorine atom generally leads to longer reaction times. beilstein-archives.org

Demethylation: Methoxy groups present on the aromatic ring can be cleaved to reveal hydroxyl groups. This demethylation can be achieved by refluxing the methoxy-BTD in an amine such as N-methylpiperazine. beilstein-archives.org

Directed ortho-Lithiation: This powerful technique enables the selective functionalization of the aromatic ring. Lithiation of a chloro-substituted BTD, followed by quenching with an electrophile, allows for the introduction of new functional groups. For instance, treating 7,8-dichloro-BTD with butyllithium (B86547) (BuLi) and then quenching with dry ice introduces a carboxylic acid group at the C8 position. mdpi.com

Contributions to Mechanistic Organic Chemistry

Studies on this compound and its derivatives have provided valuable insights into several areas of mechanistic organic chemistry.

The nitrogen extrusion reactions, both thermal and chemically induced, have served as a platform for investigating the generation of sulfenes—highly reactive and elusive sulfur-based intermediates. researchgate.netcdnsciencepub.com The successful trapping of the presumed sulfene intermediate as a stable sultine product lends strong support to its transient existence and provides a viable pathway for its formation. mdpi.comcdnsciencepub.com

Furthermore, detailed investigations into the base-induced rearrangements of related 3,4-dihydro-BTDs have illuminated complex reaction pathways. acs.org The ability to control the reaction to produce different cyclic products based on the stoichiometry of the base has led to a deeper mechanistic understanding. nih.gov Through DFT calculations and NMR studies, researchers have clarified the role of mono- and dianionic intermediates in directing the course of these diaza-Wittig rearrangements. acs.org The selective alkylation at the N(2) versus the N(3) position has also contributed to understanding the electronic properties and relative nucleophilicity of the nitrogen atoms within this specific heterocyclic environment. mdpi.comresearchgate.net

Probing Reaction Pathways and Selectivity

The this compound framework has been instrumental in exploring complex reaction pathways, particularly in base-induced rearrangements. The selectivity of these reactions can be finely controlled by modifying the reaction conditions, providing access to different, pharmacologically relevant heterocyclic systems. nih.gov

A significant example is the base-induced rearrangement of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides. These reactions proceed via an initial ring opening along the N–N bond, followed by a ring-closing step to form new C–N bonds. nih.gov The final product is highly dependent on the amount of base used, such as potassium tert-butoxide (t-BuOK). acs.org

Diaza- nih.govacs.org-Wittig Rearrangement: In the presence of 2 equivalents of t-BuOK, the reaction follows a diaza- nih.govacs.org-Wittig rearrangement pathway. This results in a ring contraction to selectively yield 1,2-benzisothiazole (B1215175) 1,1-dioxides. nih.gov

Diaza- nih.govbohrium.com-Wittig Rearrangement: When a larger excess of the base is used (e.g., 6 equivalents of t-BuOK), the reaction pathway shifts. It proceeds through a different key intermediate, a dianion, to favor a diaza- nih.govbohrium.com-Wittig rearrangement. nih.gov This leads to the formation of 1,2-benzothiazine 1,1-dioxides as the major product. nih.govacs.org

The ability to switch between these two pathways simply by tuning the amount of base demonstrates the utility of this system for studying competitive reaction mechanisms. nih.govacs.org Detailed NMR studies and DFT calculations have helped to elucidate the mono- or dianionic key intermediates that govern this selectivity. nih.gov

Table 1: Effect of Base Concentration on the Rearrangement of a 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxide derivative acs.org
Equivalents of t-BuOKSolventProduct Ratio (1,2-benzisothiazole : 1,2-benzothiazine)Primary Pathway
1THF100 : 0Diaza- nih.govacs.org-Wittig
2THF100 : 0Diaza- nih.govacs.org-Wittig
4THF56 : 44Mixed
6THF24 : 76Diaza- nih.govbohrium.com-Wittig
8THF31 : 69Diaza- nih.govbohrium.com-Wittig

Furthermore, alkylation reactions of the this compound core also exhibit notable selectivity. Alkylation can occur at either the N(2) or N(3) atoms, and the outcome is dependent on the reaction conditions. For instance, using t-BuOK as the base in DMF primarily yields the N(2)-alkylated product. In contrast, using sodium hydride (NaH) in THF favors the formation of the N(3)-alkylated compound, which has a unique mesoionic structure. semanticscholar.org

Understanding the Influence of Aromatic Ring Substituents on Heterocyclic Reactivity

The benzothiadiazine scaffold is an excellent platform for investigating how substituents on an aromatic ring influence the reactivity of the fused heterocycle. This is particularly evident in nucleophilic aromatic substitution (SNAr) reactions. beilstein-archives.orgresearchgate.net

Studies on 7,8-dichloro-2,4-dimethyl-2H-1,2,3-benzothiadiazine 1,1-dioxide have provided detailed insights into regioselectivity. When this model compound is reacted with various amines, substitution can occur at either the C7 or C8 position. The outcome is influenced by the structure of the incoming nucleophile (the amine). beilstein-archives.orgresearchgate.net

Steric Effects: Secondary amines, which are bulkier, tend to attack the less sterically hindered C7 position.

Electronic Effects: Primary amines, being less bulky, preferentially attack the more electronically favored C8 position.

This differential reactivity allows for the selective introduction of functional groups onto the aromatic ring. bohrium.com However, no reactions were observed with very bulky amines like diisopropylamine (B44863) or with aniline, an aromatic amine. beilstein-archives.org

Table 2: Regioselectivity in the Amination of 7,8-Dichloro-2,4-dimethyl-2H-1,2,3-benzothiadiazine 1,1-dioxide beilstein-archives.org
Amine NucleophileTypeProduct at C7 (Isolated Yield)Product at C8 (Isolated Yield)
MorpholineSecondary49%20%
N-methylpiperazineSecondary46%33%
PyrrolidineSecondary71%8%
PiperidineSecondary46%40%
2-aminoethanolPrimary24%54%
BenzylaminePrimaryNot Isolated83%
HexylaminePrimary5%80%
CyclohexylaminePrimary5%88%

The influence of aromatic substituents is also critical in the base-induced rearrangements discussed previously. While the diaza- nih.govacs.org-Wittig reaction to form 1,2-benzisothiazole dioxides is tolerant to most substitution patterns, the diaza- nih.govbohrium.com-Wittig pathway is more sensitive. nih.gov For example, replacing an N(3)-acyl group with an N(3)-alkyl group in the starting material destabilizes the key dianion intermediate, which prevents the formation of the 1,2-benzothiazine dioxide product. nih.gov These findings underscore the delicate electronic balance required for certain transformations and highlight the value of this heterocyclic system in studying such substituent effects.

Future Directions and Emerging Research Themes

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of the parent 2H-1,2,3-benzothiadiazine 1,1-dioxide has often relied on the cyclization of 2-formylbenzenesulfonyl chloride derivatives with hydrazine (B178648). researchgate.net While effective, these methods can have limitations. Modern research is aimed at creating more versatile and sustainable routes.

A significant advancement has been the use of directed ortho-lithiation strategies. researchgate.net For instance, N¹-arylsulfonylhydrazonates, which are readily prepared from commercial sulfonylhydrazides, can undergo directed ortho-lithiation followed by intramolecular cyclization to yield 4-substituted-2H-1,2,3-benzothiadiazine 1,1-dioxides. researchgate.net This approach offers a powerful tool for introducing substituents at specific positions. Another innovative route involves the ring expansion of sodium saccharinate derivatives. mdpi.com N-alkylation of sodium saccharinate, followed by transformation to a 3-thio derivative and subsequent treatment with hydrazine, yields 4-amino-2H-1,2,3-benzothiadiazine 1,1-dioxides. mdpi.com

Future efforts are expected to focus on catalytic and environmentally benign methods. Drawing inspiration from green synthesis approaches for related heterocycles, the application of microwave and ultrasonic irradiation could significantly reduce reaction times and improve yields. nih.gov The development of one-pot syntheses and the use of recyclable catalysts are also promising avenues for making the synthesis of these compounds more efficient and sustainable. mdpi.com

Synthetic Strategy Key Precursor Key Reagents Product Type Reference
Hydrazine Cyclization2-Formylbenzenesulfonyl chlorideHydrazine (NH₂NH₂)Parent BTD researchgate.net
Ortho-lithiationN¹-ArylsulfonylhydrazonatesLithium diisopropylamide (LDA)4-Substituted BTDs researchgate.net
Ring ExpansionSodium saccharinateAlkylating agent, Hydrazine4-Amino BTDs mdpi.com

Advanced Spectroscopic Techniques for In Situ Mechanistic Probes

A detailed understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. While traditional spectroscopic methods provide valuable structural information on isolated products, advanced techniques are increasingly being employed for in situ monitoring of reactions to identify transient intermediates and elucidate complex pathways.

Detailed Nuclear Magnetic Resonance (NMR) studies have been instrumental in clarifying the mechanisms of base-induced rearrangements of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides. acs.orgnih.gov Through careful ¹H NMR analysis of the reaction mixture, researchers have been able to detect and characterize key anionic and dianionic intermediates, providing direct evidence for the proposed reaction pathways. acs.org These studies have been vital in understanding how the stoichiometry of the base can selectively direct the reaction towards different products. acs.orgnih.gov

The future in this area lies in the broader application of multi-dimensional and diffusion-ordered NMR spectroscopy (DOSY) to probe complex reaction mixtures in real-time. Furthermore, hyphenated techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be employed for the sensitive detection and identification of intermediates and byproducts, offering a more complete picture of the reaction landscape.

Computational Design of Reactivity and Selectivity in Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful predictive tool in modern organic synthesis. For the this compound system, DFT calculations have been successfully used to complement experimental findings and provide deep mechanistic insights.

In the study of base-induced rearrangements, DFT calculations were crucial for clarifying the reaction mechanism. acs.orgnih.gov Researchers were able to model the potential energy surfaces for different reaction pathways, calculating the activation barriers for bond cleavage and formation steps. These calculations supported the experimental observation that the reaction proceeds through mono- or dianionic intermediates depending on the amount of base used. acs.org The models successfully explained the observed selectivity, for instance, why a diaza- mdpi.comresearchgate.net-Wittig rearrangement is favored with two equivalents of base, while a diaza- mdpi.comresearchgate.net-Wittig rearrangement predominates with six equivalents. acs.orgnih.gov

Future research will likely involve more sophisticated computational approaches to design new reactions. By calculating properties such as Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potentials (MEPs), and Natural Bonding Orbitals (NBOs), as has been done for related 1,2-benzothiazine systems, it may be possible to predict the reactivity of different substituted benzothiadiazines and design substrates that favor specific, desired transformations. rsc.org This in silico design approach can significantly accelerate the discovery of novel and selective synthetic methods.

Computational Method Application in BTD Chemistry Key Insights Reference
Density Functional Theory (DFT)Mechanistic study of rearrangementsClarification of mono/dianionic intermediates, calculation of activation barriers, explanation of selectivity acs.orgnih.gov
Frontier Molecular Orbital (FMO) AnalysisPredicting reactivity (future direction)Understanding charge transfer and reaction sites rsc.org
Molecular Electrostatic Potential (MEP)Predicting reactivity (future direction)Identifying electrophilic/nucleophilic regions rsc.org

Exploration of Unconventional Reactivity Modes for Novel Chemical Structures

Moving beyond standard functionalization, researchers are exploring unconventional reactivity modes of the this compound core to generate novel and structurally complex molecules.

A prime example is the base-induced rearrangement of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides. acs.orgnih.gov These reactions involve a fascinating ring-opening of the thiadiazine heterocycle along the N-N bond, followed by a selective ring-closure that forms a new C-N bond. By carefully selecting the amount of base (potassium tert-butoxide), the reaction can be steered to produce either 1,2-benzisothiazole (B1215175) 1,1-dioxides (via a diaza- mdpi.comresearchgate.net-Wittig reaction) or 1,2-benzothiazine 1,1-dioxides (via a diaza- mdpi.comresearchgate.net-Wittig reaction). acs.orgnih.gov This tunable reactivity provides access to distinct and pharmacologically interesting heterocyclic systems from a common precursor.

Other explorations of reactivity include high-temperature thermolysis and chlorination reactions. mdpi.comresearchgate.net The thermolysis of this compound at 500 °C results in the formation of a sultine (3H-2,1-benzoxathiole 1-oxide), suggesting the extrusion of nitrogen and rearrangement through a sulfene (B1252967) intermediate. mdpi.comresearchgate.net Similarly, chlorination reactions under different conditions can lead to ring-opened products or other chlorinated heterocycles, further highlighting the rich and varied chemistry of this scaffold. mdpi.comresearchgate.net

Integration into Green Chemistry Paradigms for Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to reduce environmental impact. For the synthesis of this compound and its derivatives, there is significant potential for incorporating greener practices.

Future research is expected to focus on replacing traditional solvents with more environmentally friendly alternatives, minimizing waste through high-atom-economy reactions, and utilizing energy-efficient techniques. Inspired by work on related benzothiazine and benzothiazole (B30560) systems, several green approaches could be adopted: nih.govmdpi.com

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times, often leading to cleaner reactions with higher yields and reducing the need for prolonged heating. nih.gov

Use of Recyclable Catalysts: Employing solid-supported or heterogeneous catalysts can simplify product purification, reduce waste, and allow for the reuse of the catalyst. mdpi.com

Solid-Phase Synthesis: As demonstrated for related 1,2,4-benzothiadiazin-3-one 1,1-dioxides, solid-phase synthesis can facilitate purification and is amenable to combinatorial chemistry approaches for library generation, which can be a more efficient and less wasteful process. nih.gov

Mild and Neutral Reaction Conditions: The development of synthetic routes that operate under mild and neutral conditions, such as those using samarium(II) iodide for related heterocycles, avoids the use of harsh acids or bases and improves the functional group tolerance of the reactions. researchgate.net

By integrating these paradigms, the synthesis of this important class of compounds can be made more efficient, cost-effective, and environmentally sustainable.

Q & A

Q. What synthetic methodologies are effective for introducing functional groups to the aromatic ring of 2H-1,2,3-benzothiadiazine 1,1-dioxide derivatives?

Nucleophilic aromatic substitution (SNAr) and demethylation are key strategies. Chlorine atoms on the aromatic ring can undergo SNAr with amines under mild conditions (e.g., NaOAc/MeOH at 60°C), while methoxy groups can be demethylated using reagents like BBr₃ to yield hydroxyl groups for further functionalization . For heterocyclic ring formation, the aza-Wittig reaction is employed, though solvent choice (e.g., DCB at 135°C) and phosphine reagents (PPh₃) are critical to avoid intermediates like iminophosphoranes .

Q. How can NMR spectroscopy resolve structural ambiguities in benzothiadiazine 1,1-dioxide derivatives?

1^1H and 13^13C NMR are essential for confirming substitution patterns. For example, deshielded aromatic protons adjacent to electron-withdrawing groups (e.g., sulfonamide) exhibit distinct shifts. 2D techniques (COSY, NOESY) help assign regiochemistry in crowded spectra, particularly for distinguishing between 1,2,3- and 1,2,4-isomers .

Q. What in vitro assays are used to evaluate the pharmacological activity of benzothiadiazine 1,1-dioxides?

Calcium flux assays in HEK293 cells expressing AMPA receptors (e.g., GluA2) measure potency (EC₅₀) of modulators. For antidiabetic activity, insulin secretion assays in pancreatic β-cells (e.g., INS-1) under glucose stimulation are employed. Antimicrobial activity is tested via MIC assays against pathogens like Mycobacterium tuberculosis .

Q. What are the primary degradation pathways of benzothiadiazine 1,1-dioxides under hydrolytic conditions?

Hydrolysis at high humidity (85%) leads to ring opening, forming intermediates like N-(2-(N-methylsulfamoyl)phenyl)formamide. Degradation products are characterized via X-ray crystallography and LC-MS. Stabilizing interactions (e.g., hydrogen bonds, π-stacking) in crystals can slow hydrolysis .

Advanced Research Questions

Q. How do fluorinated alkyl chains at the 4-position enhance metabolic stability of benzothiadiazine 1,1-dioxides?

Fluorination reduces oxidative metabolism. For example, 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (12b) shows a 3-fold increase in metabolic stability compared to non-fluorinated analogs. This is validated via in vitro microsomal assays and in vivo pharmacokinetics in Wistar rats .

CompoundEC₅₀ (AMPA Modulation)Metabolic Half-Life (in vivo)
12b2.0 nM8.2 h
Non-fluorinated analog5.5 nM2.7 h

Q. What structural modifications at the 7-position optimize AMPA receptor modulation?

Electron-withdrawing groups (e.g., fluoro, phenoxy) enhance potency. 7-Fluoro-substituted derivatives (e.g., 4-ethyl-7-fluoro analog) achieve EC₅₀ values <5 nM in Xenopus oocyte electrophysiology assays. Substituent bulkiness (e.g., cyclopropyl) improves blood-brain barrier penetration .

Q. Why do intramolecular aza-Wittig reactions fail for certain benzothiadiazine precursors, and how can this be mitigated?

Steric hindrance or poor leaving-group ability (e.g., ethoxy vs. azido groups) can stall reactions. Switching from THF to high-boiling solvents like DCB (135°C) and optimizing phosphine stoichiometry (PPh₃) promotes cyclization. Intermediate trapping (e.g., with COCl₂) aids in pathway analysis .

Q. How do X-ray crystallography and Hirshfeld surface analysis elucidate receptor-ligand interactions for benzothiadiazine dioxides?

Co-crystallization with GluA2-LBD reveals binding at the dimer interface. Hirshfeld analysis (e.g., dₙₒᵣₘ mapping) shows dominant H···H (40.6%) and O···H (33.9%) contacts, indicating hydrophobic and hydrogen-bonding stabilization. Enantiomers of thiochroman dioxides bind symmetrically, explaining reduced potency compared to benzothiadiazines .

Q. What computational strategies predict benzothiadiazine interactions with lipid bilayers or proteins?

Molecular dynamics simulations (e.g., GROMACS) model membrane penetration, showing sulfonamide groups anchor at phospholipid headgroups. Docking studies (AutoDock Vina) predict AMPA receptor binding energies, correlating with experimental EC₅₀ values .

Q. How do hydrolysis byproducts impact the biological activity of benzothiadiazine 1,1-dioxides?

Degradation products like 4-amino-6-chlorobenzene-1,3-disulfonamide retain diuretic activity but lack AMPA modulation. Stability studies (40°C/75% RH for 6 months) coupled with HPLC purity assays are critical for formulation development .

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